molecular formula C12H17NO2 B13240448 N-(3-methoxyphenyl)oxan-4-amine

N-(3-methoxyphenyl)oxan-4-amine

Cat. No.: B13240448
M. Wt: 207.27 g/mol
InChI Key: BZTXGLMCGACTAP-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)oxan-4-amine is an organic compound featuring an oxan-4-amine (tetrahydropyran-4-amine) backbone linked to a 3-methoxyphenyl group. The methoxy (-OCH₃) group at the phenyl ring’s 3-position likely influences electronic effects (electron-donating via resonance) and solubility, distinguishing it from halogenated analogs.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-methoxyphenyl)oxan-4-amine

InChI

InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)13-10-5-7-15-8-6-10/h2-4,9-10,13H,5-8H2,1H3

InChI Key

BZTXGLMCGACTAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2CCOCC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-methoxyphenyl)oxan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyaniline with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-(3-methoxyphenyl)oxan-4-amine undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group plays a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The oxan-4-amine structure facilitates the formation of hydrogen bonds and other non-covalent interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Oxan-4-amine Derivatives
Compound Name Substituent(s) Key Properties Reference
N-(3-Methoxyphenyl)oxan-4-amine 3-OCH₃ Hypothesized enhanced solubility due to methoxy group; potential CNS activity Inferred
N-(3-Fluoro-2-methylphenyl)oxan-4-amine 3-F, 2-CH₃ Enzyme inhibition; receptor interaction via fluorine’s electronegativity
N-(3-Chloro-4-methylphenyl)oxan-4-amine 3-Cl, 4-CH₃ Improved metabolic stability; used in kinase inhibition studies
N-(4-Methoxyphenyl)oxan-4-amine 4-OCH₃ Improved solubility; altered receptor binding vs. 3-substituted analogs
N-(2-Bromophenyl)oxan-4-amine 2-Br Versatile intermediate for Suzuki couplings; moderate bioactivity

Key Observations :

  • Methoxy vs. Halogen Substituents : Methoxy groups enhance solubility (e.g., N-(4-methoxyphenyl)oxan-4-amine’s improved solubility vs. halogenated analogs) . Fluorine and chlorine atoms increase electronegativity, promoting stronger receptor interactions (e.g., enzyme inhibition in ).
  • Positional Effects : 3-Substitution (e.g., 3-OCH₃, 3-F) may target different biological pathways compared to 2- or 4-substituted analogs. For example, 4-methoxy derivatives show distinct binding profiles , while 3-chloro-4-methyl analogs exhibit kinase inhibition .

Biological Activity

N-(3-methoxyphenyl)oxan-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxan-4-amine structure with a methoxy group at the meta position of the phenyl ring. The molecular formula is C12_{12}H15_{15}N1_{1}O1_{1}, with a molecular weight of 207.27 g/mol. The presence of the methoxy group enhances its binding affinity to specific molecular targets, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Initial studies suggest that it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions. The compound's mechanism may involve:

  • Enzyme Inhibition : It exhibits potential as an enzyme inhibitor, which could modulate biochemical pathways.
  • Receptor Binding : Interaction with neurotransmitter receptors may lead to significant biological effects.

Biological Activities

This compound has shown promise in several areas:

Comparative Analysis

To better understand this compound's position within its class of compounds, a comparison table is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyphenyl)oxan-4-amineMethoxy group at the para positionDifferent chemical properties due to positional isomerism
N-(3,4-dimethoxyphenyl)oxan-4-amineAdditional methoxy groupAltered reactivity and interaction profiles
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amineFluorinated methoxyphenyl groupEnhanced lipophilicity affecting biological activity
2-Amino-3-fluorobenzofuranContains a furan ringPotentially different pharmacological properties

This table illustrates how variations in substituents significantly influence the chemical behavior and biological activity of similar compounds, highlighting the uniqueness of this compound within its class .

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that this compound may interact with enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .
  • Cytotoxicity Assays : In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines, with some exhibiting over 80% reduction in cell viability at specific concentrations . While direct assays on this compound are necessary, these findings indicate a promising direction for future research.

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